1-(alpha-L-Threofuranosyl)cytosine

TNA polymerase engineering XNA enzymology Nucleic acid evolution

1-(alpha-L-Threofuranosyl)cytosine (CAS 2166199-20-6) is a synthetic L-nucleoside analog in which the canonical D-ribose or D-deoxyribose sugar is replaced by the four-carbon α-L-threofuranose moiety. This compound serves as the cytosine building block for α-L-threofuranosyl nucleic acid (TNA), an artificial genetic polymer with a phosphodiester backbone that is one atom shorter per repeating unit than DNA or RNA (five bonds vs.

Molecular Formula C8H11N3O4
Molecular Weight 213.19 g/mol
Cat. No. B12408059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(alpha-L-Threofuranosyl)cytosine
Molecular FormulaC8H11N3O4
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
InChIInChI=1S/C8H11N3O4/c9-5-1-2-11(8(14)10-5)7-6(13)4(12)3-15-7/h1-2,4,6-7,12-13H,3H2,(H2,9,10,14)/t4?,6-,7+/m0/s1
InChIKeyRPXKLKGKUUDJFW-RUJZHYJYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(alpha-L-Threofuranosyl)cytosine: TNA Cytidine Nucleoside for Nucleic Acid Therapeutics and Antiviral Research


1-(alpha-L-Threofuranosyl)cytosine (CAS 2166199-20-6) is a synthetic L-nucleoside analog in which the canonical D-ribose or D-deoxyribose sugar is replaced by the four-carbon α-L-threofuranose moiety [1]. This compound serves as the cytosine building block for α-L-threofuranosyl nucleic acid (TNA), an artificial genetic polymer with a phosphodiester backbone that is one atom shorter per repeating unit than DNA or RNA (five bonds vs. six) [2]. The nucleoside itself, its 3′-monophosphate, and its 3′-triphosphate (tCTP) derivatives are primarily employed as precursors for solid-phase oligonucleotide synthesis and enzymatic polymerization in the development of biologically stable aptamers, antisense oligonucleotides, and siRNAs [3].

Why 1-(alpha-L-Threofuranosyl)cytosine Cannot Be Substituted with Standard Cytidine or Deoxycytidine in TNA-Dependent Research


Standard cytidine (RNA) and 2′-deoxycytidine (DNA) contain five-membered ribose or deoxyribose sugars with a 3′→5′ phosphodiester backbone geometry. In contrast, 1-(α-L-threofuranosyl)cytosine possesses a four-membered threose ring that enforces a 3′→2′ phosphodiester linkage with a backbone repeat unit that is one covalent bond shorter [1]. This fundamental structural divergence renders the compound unrecognizable as a substrate by wild-type DNA/RNA polymerases and endows TNA oligonucleotides with radically different biophysical properties, including exceptional resistance to nuclease degradation [2]. Consequently, any experimental workflow involving TNA polymerase engineering, TNA aptamer selection (TNA-SELEX), or the construction of biologically stable TNA-containing siRNA cannot be executed with conventional cytidine analogs; the specific α-L-threofuranosyl sugar configuration is absolutely required for enzymatic incorporation and for achieving the characteristic stability profile.

Comparative Evidence: Quantified Differentiation of 1-(alpha-L-Threofuranosyl)cytosine for Procurement Decisions


Enzymatic Incorporation Efficiency: tCTP vs. Natural CTP as Polymerase Substrate

The triphosphate derivative of 1-(α-L-threofuranosyl)cytosine (tCTP) is incorporated into TNA polymers by the engineered TNA polymerase Kod-RI. Direct comparison with natural CTP shows that Kod-RI accepts tCTP as a substrate with a catalytic efficiency (kcat/KM) of 2.1 × 10⁵ M⁻¹ s⁻¹, which is within one order of magnitude of the polymerase's efficiency with natural dNTPs (approximately 1–5 × 10⁶ M⁻¹ s⁻¹) [1]. In contrast, wild-type DNA polymerases exhibit negligible activity (<0.1% relative efficiency) with tCTP, confirming that the threose sugar is only productively processed by specially evolved TNA polymerases [2].

TNA polymerase engineering XNA enzymology Nucleic acid evolution

Nuclease Stability of TNA Cytosine-Containing Oligonucleotides vs. DNA

TNA oligonucleotides containing 1-(α-L-threofuranosyl)cytosine units exhibit profound resistance to enzymatic degradation. In a direct head-to-head study, a TNA-modified siRNA retained 85% of its full-length product after 48 hours of incubation in 50% human serum, whereas the unmodified DNA control was completely degraded within 4 hours under identical conditions [1]. The half-life (t₁/₂) of the TNA strand exceeded 96 hours in serum, compared to <2 hours for the DNA counterpart, representing a >50-fold enhancement in stability [1].

Antisense oligonucleotide stability siRNA serum half-life XNA biostability

Synthesis Yield Comparison: One-Pot tCTP Synthesis vs. Traditional Ludwig–Eckstein Method

The synthesis of tCTP (the triphosphate of 1-(α-L-threofuranosyl)cytosine) via a one-pot method from the corresponding 3′-O-phosphoramidite proceeds with an isolated yield of 16–23%, which is comparable to traditional Ludwig–Eckstein yields [1]. However, the one-pot method eliminates the need for anhydrous conditions and simplifies HPLC purification, reducing the chromatographic purification burden by approximately 50% relative to the moisture-sensitive Ludwig–Eckstein protocol [1]. While the absolute yield remains moderate, the process improvement enables gram-scale production without specialized anhydrous handling equipment [2].

TNA triphosphate synthesis Process chemistry Scalable nucleotide synthesis

Backbone Conformational Accommodation in B-Form DNA: TNA vs. LNA and Other XNAs

Atomic-resolution X-ray crystallography of a B-form DNA duplex containing a single (L)-α-threofuranosyl thymine unit reveals that the threose sugar adopts a C4′-exo conformation with minimal perturbation to base stacking interactions (stacking distances altered by <0.2 Å relative to the unmodified DNA reference) [1]. In comparison, the widely used locked nucleic acid (LNA) modification induces a C3′-endo sugar pucker that compresses the duplex and increases thermal stability by 3–8 °C per modification [2]. The more subtle TNA-induced structural perturbation allows for better preservation of global B-form geometry while still imparting significant nuclease resistance.

XNA structural biology Nucleic acid duplex stability Backbone engineering

Targeted Application Scenarios for 1-(alpha-L-Threofuranosyl)cytosine Based on Verified Differentiation Data


TNA Aptamer Discovery via SELEX for Diagnostic and Therapeutic Applications

The availability of tCTP with validated polymerase incorporation efficiency (kcat/KM = 2.1 × 10⁵ M⁻¹ s⁻¹) [1] and the demonstrated serum stability of TNA oligonucleotides (>50-fold enhancement over DNA) [2] make 1-(α-L-threofuranosyl)cytosine an essential building block for generating biologically stable TNA aptamers. Laboratories engaged in XNA-SELEX require the cytidine nucleoside and its triphosphate derivative to construct diverse TNA libraries that withstand nuclease-rich environments such as human serum, enabling selection of aptamers suitable for in vivo diagnostics and long-circulating therapeutics.

Engineering of Orthogonal TNA Polymerases for Synthetic Biology

The stark substrate discrimination between tCTP and natural CTP (>1000-fold preference by wild-type polymerases) [1] positions 1-(α-L-threofuranosyl)cytosine as a key tool for evolving orthogonal replication systems. Directed evolution campaigns for improved TNA polymerases rely on the nucleoside's triphosphate derivative as a selection substrate; the observed catalytic efficiency provides a quantitative benchmark for screening polymerase variants. Procurement of high-purity tCTP is therefore critical for laboratories advancing semisynthetic minimal genomes and artificial genetic systems.

Development of Nuclease-Resistant siRNA Therapeutics

As demonstrated by direct serum stability comparison (TNA-modified siRNA retains 85% integrity after 48 hours vs. complete DNA degradation at 4 hours) [1], the incorporation of 1-(α-L-threofuranosyl)cytosine units into siRNA duplexes confers dramatic protection against serum nucleases without requiring extensive 2′-modification chemistries. This property directly addresses the half-life limitations of first-generation siRNA therapeutics, making the cytidine TNA nucleoside a valuable reagent for pharmaceutical companies optimizing lead siRNA candidates for metabolic stability and reduced dosing frequency.

Scalable Synthesis of Modified TNA Triphosphates for Chemical Biology

The reported gram-scale, HPLC-reduced synthesis of tCTP (16–23% yield via one-pot method) [1] enables cost-effective in-house production or informed procurement decisions for research groups requiring milligram-to-gram quantities of the triphosphate. This is particularly relevant for C-5 modified tCTP derivatives carrying aromatic side chains (benzyl or phenylpropyl), which have been shown to enhance TNA aptamer binding affinity through faster on-rates (kon) and tighter Kd values [2]. The parent nucleoside serves as the starting material for these functionalized analogs, establishing it as a strategic procurement priority for advanced TNA engineering.

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